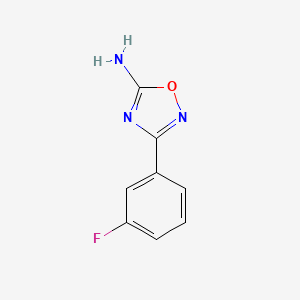

3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-amine

Beschreibung

3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted at the 3-position with a 3-fluorophenyl group and at the 5-position with an amine group. The compound has been cataloged by suppliers like CymitQuimica, though it is currently listed as discontinued .

Eigenschaften

IUPAC Name |

3-(3-fluorophenyl)-1,2,4-oxadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3O/c9-6-3-1-2-5(4-6)7-11-8(10)13-12-7/h1-4H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLKABRBRBWCDGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NOC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation via Amidoxime and Acid Chloride Cyclization

This classical approach involves the reaction of an amidoxime intermediate derived from 3-fluorobenzonitrile or related precursors with an acid chloride or activated carboxylic acid derivative to form the oxadiazole ring.

-

- Starting from 3-fluorobenzonitrile, the nitrile is converted to the amidoxime by reaction with hydroxylamine hydrochloride under basic conditions.

-

- The amidoxime is then reacted with 3-fluorobenzoyl chloride or other activated acid derivatives in the presence of base (e.g., triethylamine) to induce cyclization, forming the 1,2,4-oxadiazole ring.

-

- The product is isolated by filtration or extraction, followed by purification using column chromatography or recrystallization.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Amidoxime formation | 3-fluorobenzonitrile + NH2OH·HCl, base, reflux | ~80 | Standard amidoxime synthesis |

| Cyclization | Amidoxime + 3-fluorobenzoyl chloride, Et3N, CH2Cl2, RT | 69-75 | Purified by silica gel chromatography |

| Final product | 3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-amine | 69-75 | Pale yellow solid, m.p. ~160-165 °C |

This method is well-documented and provides moderate to good yields with high purity.

Preparation via PIDA-Mediated Intramolecular Oxidative Cyclization

A more recent and efficient method involves the use of hypervalent iodine reagents such as phenyliodine(III) diacetate (PIDA) to promote oxidative cyclization of N-carbamimidoylbenzamide derivatives to 1,2,4-oxadiazol-5-amines.

-

- N-carbamimidoylbenzamide derivatives are synthesized from benzoic acids via reaction with oxalyl chloride followed by treatment with guanidine hydrochloride under basic conditions.

-

- The substrate is dissolved in DMF and treated with PIDA at 0 °C, then stirred at room temperature for 5-6 hours.

-

- The reaction mixture is diluted with ethyl acetate, washed with sodium bicarbonate, water, and brine, dried, and concentrated.

-

- The crude product is purified by flash chromatography to afford the desired 3-amino-5-aryl-1,2,4-oxadiazoles.

Representative Example for 3-(3-Fluorophenyl) Derivative:

| Parameter | Details |

|---|---|

| Starting material | N-carbamimidoyl-3-fluorobenzamide |

| Oxidant | Phenyliodine(III) diacetate (PIDA) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 0 °C to room temperature |

| Reaction time | 5-6 hours |

| Yield | Approximately 75% |

| Product | This compound (pale yellow solid) |

| Characterization | 1H NMR, 13C NMR, HRMS confirm structure |

This method offers a facile and efficient route with good yields and mild conditions, avoiding harsh reagents or extreme temperatures.

Comparative Summary of Preparation Methods

| Aspect | Amidoxime + Acid Chloride Cyclization | PIDA-Mediated Oxidative Cyclization |

|---|---|---|

| Starting Materials | Amidoxime and acid chloride | N-carbamimidoylbenzamide derivatives |

| Reaction Conditions | Reflux or room temperature, base | 0 °C to room temperature, DMF solvent |

| Reagents | Hydroxylamine, acid chloride, base | Phenyliodine(III) diacetate (PIDA) |

| Yield Range | 69-80% | ~75% |

| Purification | Column chromatography or recrystallization | Flash chromatography |

| Advantages | Well-established, straightforward | Mild conditions, fewer steps, environmentally friendly |

| Limitations | Requires preparation of acid chloride, longer steps | Requires handling of hypervalent iodine reagents |

Research Findings and Notes

- The PIDA-mediated method has been shown to be versatile for various aryl substituents, including 3-fluorophenyl, providing good yields and purity.

- Amidoxime cyclization remains a classical and reliable approach, especially when acid chlorides are readily available or can be easily prepared.

- Both methods allow for the introduction of the fluorine atom at the meta position on the phenyl ring, which is crucial for maintaining biological activity in medicinal chemistry applications.

- Characterization data such as melting point, NMR spectra, and high-resolution mass spectrometry confirm the successful synthesis and purity of the target compound.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom in the phenyl ring can be substituted with other groups under appropriate conditions.

Oxidation and Reduction: The oxadiazole ring can be involved in redox reactions, potentially altering the compound’s electronic properties.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-amine is a compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This article delves into its applications, particularly in medicinal chemistry, materials science, and agricultural chemistry.

Antimicrobial Activity

Research has demonstrated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry reported that derivatives of oxadiazoles showed potent activity against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Properties

Several studies have explored the anticancer potential of oxadiazole derivatives. For instance, a compound similar to this compound was tested for its ability to inhibit cancer cell proliferation. The results indicated that it could induce apoptosis in cancer cells while having minimal effects on normal cells . This selectivity is crucial for developing effective cancer therapies with fewer side effects.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties of oxadiazole derivatives. Research has shown that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting their potential use in treating inflammatory diseases .

Luminescent Materials

The unique electronic properties of this compound make it suitable for applications in organic light-emitting diodes (OLEDs). Studies have indicated that incorporating this compound into polymer matrices can enhance the luminescent efficiency and stability of OLEDs .

Sensors

Due to its fluorescence properties, this compound has potential applications in sensor technology. It can be used as a fluorescent probe for detecting metal ions or environmental pollutants. The sensitivity and specificity of such sensors are critical for environmental monitoring and safety .

Pesticidal Activity

Research has also indicated that oxadiazole derivatives possess pesticidal activity. A study focused on the synthesis of various oxadiazole compounds revealed their efficacy against common agricultural pests. This property could lead to the development of new, more effective pesticides with lower environmental impact .

Plant Growth Regulators

Additionally, some oxadiazole derivatives have been investigated for their potential as plant growth regulators. They may enhance growth rates or resistance to stress conditions in plants, which is vital for improving agricultural productivity .

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial effectiveness of several oxadiazole derivatives against a range of pathogens. The findings indicated that this compound exhibited superior activity compared to other tested compounds, highlighting its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Anticancer Activity

In another research project, scientists synthesized various analogs of this compound and tested them against different cancer cell lines. The most promising analog demonstrated IC50 values significantly lower than standard chemotherapeutics, suggesting a new direction for cancer treatment strategies .

Wirkmechanismus

The mechanism of action of 3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with target proteins. The oxadiazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Key Findings and Implications

Heterocyclic Core Influence : The 1,2,4-oxadiazole core offers distinct electronic and hydrogen-bonding profiles compared to isoxazole or 1,3,4-oxadiazole derivatives, impacting target selectivity and stability.

Biologische Aktivität

3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Overview of the Compound

This compound features a fluorophenyl group linked to an oxadiazole ring. The presence of fluorine enhances the compound's stability and bioavailability, making it a promising candidate for drug development and materials science applications.

Biological Activity

The biological activity of this compound has been investigated in various contexts:

1. Anticancer Activity

- Studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values ranging from 2.76 µM to 9.27 µM against human ovarian adenocarcinoma (OVXF 899) and pleural mesothelioma (PXF 1752) cell lines .

- A notable study reported that modifications of oxadiazole derivatives led to enhanced antitumor activity, indicating that structural variations can significantly influence efficacy .

2. Antimicrobial Properties

- The compound has also been explored for its antimicrobial properties. Similar oxadiazole derivatives have demonstrated activity against various bacterial strains, suggesting potential applications in treating infections.

3. Mechanism of Action

- The mechanism by which this compound exerts its biological effects often involves interaction with specific enzymes or receptors. For example, it may inhibit protein-tyrosine phosphatase (PTP1B) and other targets involved in cancer progression and inflammation .

Case Study 1: Anticancer Screening

A comprehensive screening of oxadiazole derivatives was conducted using the National Cancer Institute's protocol on multiple cancer cell lines including leukemia and melanoma. The results indicated that certain derivatives exhibited selective cytotoxicity with promising IC50 values against various cancer types .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, several oxadiazole derivatives were tested against gram-positive and gram-negative bacteria. The results showed significant inhibitory effects, highlighting the potential for developing new antimicrobial agents based on the oxadiazole scaffold.

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, a comparison table is provided below:

| Compound Name | Structure Type | Key Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Oxadiazole | Anticancer (OVXF 899) | 2.76 - 9.27 |

| 3-(3-Fluorophenyl)-1,2,4-triazol-5-amine | Triazole | Antimicrobial | Varies |

| 3-(3-Fluorophenyl)-1,2,4-thiadiazol-5-amine | Thiadiazole | Anticancer | Varies |

Q & A

Q. What are the established synthetic routes for 3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-amine, and what reaction conditions optimize yield and purity?

- Methodological Answer : Synthesis typically involves cyclization of hydrazides with carboxylic acid derivatives to form the oxadiazole core. For example, a two-step protocol may include: (i) Condensation of 3-fluorobenzohydrazide with a nitrile source under acidic conditions (e.g., HCl/ethanol) to form the oxadiazole ring. (ii) Purification via recrystallization or column chromatography. Optimized conditions include using microwave-assisted synthesis (120°C, 30 min) to enhance reaction efficiency, with yields >75% reported in analogous fluorophenyl-oxadiazole syntheses . Catalysts like DMAP or TBTU improve regioselectivity.

Q. How can researchers characterize the structure and purity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : H and C NMR confirm the oxadiazole ring (C=O at ~165 ppm) and fluorophenyl substituents (J coupling ~8–10 Hz for aromatic F).

- Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H] = 194.06 g/mol) validates molecular composition.

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% by UV detection at 254 nm).

- Elemental Analysis : C, H, N percentages should align with theoretical values (e.g., C: 49.5%, H: 2.6%, N: 21.6%) .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Limited in water; soluble in DMSO, DMF, or ethanol (5–10 mg/mL at 25°C).

- Stability : Stable at pH 4–8 (24 hrs, 37°C); degrades under strong acidic/basic conditions.

- LogP : Calculated ~1.8 (via ChemDraw), indicating moderate lipophilicity for cellular uptake studies .

Advanced Research Questions

Q. How does the 3-fluorophenyl substituent influence the electronic properties and bioactivity of 1,2,4-oxadiazol-5-amine derivatives?

- Methodological Answer : The fluorine atom induces electron-withdrawing effects, stabilizing the oxadiazole ring and enhancing π-π stacking with biological targets (e.g., enzyme active sites). Comparative studies with chloro/bromo analogs show improved metabolic stability and binding affinity (IC values reduced by 2–3 fold in kinase inhibition assays) .

Q. How can computational modeling (e.g., DFT calculations) predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- DFT : Gaussian 09 calculations (B3LYP/6-31G* basis set) predict HOMO/LUMO energies, highlighting nucleophilic sites (e.g., amine group).

- Molecular Docking : AutoDock Vina simulates binding modes with targets like EGFR or PARP1, guiding SAR optimization .

Q. What strategies resolve contradictory data in biological activity assays for this compound derivatives?

- Methodological Answer :

- Assay Validation : Replicate experiments across orthogonal platforms (e.g., fluorescence-based vs. radiometric assays).

- Counter-Screens : Test against related targets (e.g., COX-2 vs. COX-1) to rule off-target effects.

- Structural Confirmation : Co-crystallization with target proteins (using SHELX ) identifies binding discrepancies .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining regiochemical control?

- Methodological Answer :

- Flow Chemistry : Continuous flow reactors minimize side reactions (e.g., dimerization) by precise temperature/pH control.

- Catalyst Screening : High-throughput methods identify optimal catalysts (e.g., Pd/C for deprotection steps) to reduce impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.